

Application Notes: Isolating Cadherin-11 Positive Cell Populations

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Compound of Interest

Compound Name: *cadherin-11*

Cat. No.: *B1176826*

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Introduction

Cadherin-11 (CDH11), also known as OB-cadherin, is a type II classical cadherin that mediates calcium-dependent, homophilic cell-cell adhesion.[1][2] Unlike type I cadherins, type II cadherins lack the HAV cell adhesion recognition sequence.[2] CDH11 is predominantly expressed in mesenchymal cells, including osteoblasts, fibroblasts, mesenchymal stem cells (MSCs), and smooth muscle cells.[3] Its expression is crucial for various physiological processes such as skeletal development, tissue morphogenesis, and the epithelial-mesenchymal transition (EMT).[2][3][4]

In disease, **Cadherin-11** is implicated in cancer progression, autoimmune diseases, and fibrosis.[1][4] For instance, the loss of E-cadherin and subsequent expression of **cadherin-11** is associated with increased invasiveness in breast cancer cell lines.[5][6] It also plays a significant role in the pathology of rheumatoid arthritis by mediating the adhesion of fibroblast-like synoviocytes (FLS) and in fibrotic diseases by regulating TGF- β production.[3][7] Given its role as a key mediator in these conditions, **Cadherin-11** is a critical target for both basic research and therapeutic development. The effective isolation of **Cadherin-11** positive (CDH11+) cell populations is a vital first step for downstream applications, including cell-based assays, molecular analysis, and drug screening.

This document provides detailed protocols for the two most common methods for isolating CDH11+ cells: Fluorescence-Activated Cell Sorting (FACS) and Magnetic-Activated Cell Sorting (MACS).

Data Presentation: Comparison of Cell Isolation Techniques

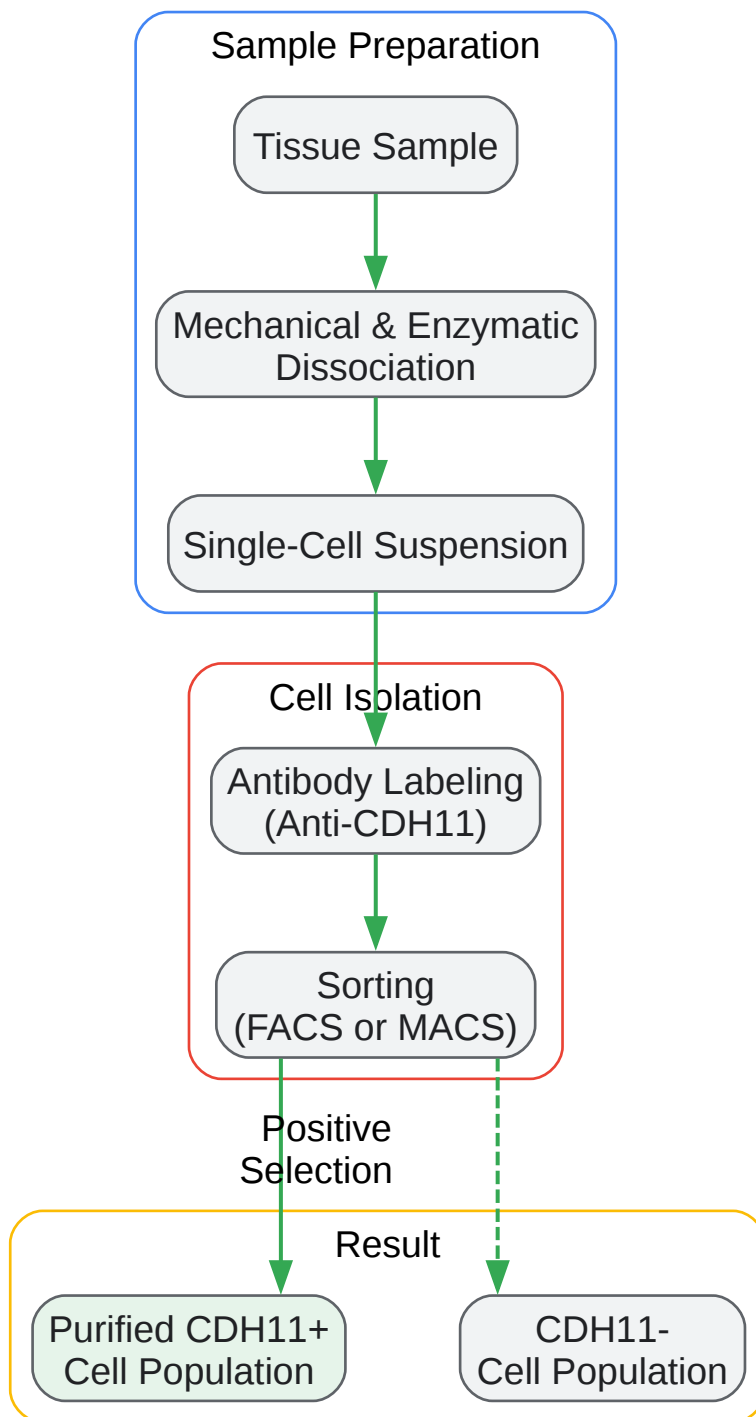
The choice between FACS and MACS depends on the specific experimental requirements, such as the desired purity, cell number, and downstream application. The following table summarizes the key characteristics of each method for isolating CDH11+ cells.

Feature	Fluorescence-Activated Cell Sorting (FACS)	Magnetic-Activated Cell Sorting (MACS)
Principle	Separation based on the fluorescence intensity of individual cells labeled with fluorophore-conjugated antibodies.[8]	Separation of cells based on their surface antigens, which are tagged with antibody-conjugated magnetic nanoparticles.[9][10]
Purity	Very High (>98-99% achievable)	High (Often >90-95%)
Yield	Lower, potential for cell loss during the sorting process.	Higher, generally good recovery of target cells.
Viability	Can be lower due to shear stress and high pressure in the fluidics system.[11]	Generally higher as the process is gentler on cells.
Throughput	Lower, sorts cells individually.	High, can process large numbers of cells quickly.
Multiparameter Analysis	Yes, allows simultaneous sorting based on multiple markers (e.g., CDH11 and other surface or intracellular proteins).[8]	Limited, though sequential sorting for multiple markers is possible.
Cost	High (instrumentation and operational costs).	Moderate (lower initial equipment cost).
Downstream Applications	Ideal for applications requiring the highest purity, such as single-cell sequencing, clonal expansion, and sensitive molecular assays.	Suitable for bulk cell analysis, primary cell culture, and applications where high throughput is more critical than absolute purity.[9]

Experimental Workflows and Signaling Pathways

General Workflow for CDH11+ Cell Isolation

This diagram illustrates the high-level process from tissue sample to a purified population of **Cadherin-11** positive cells.

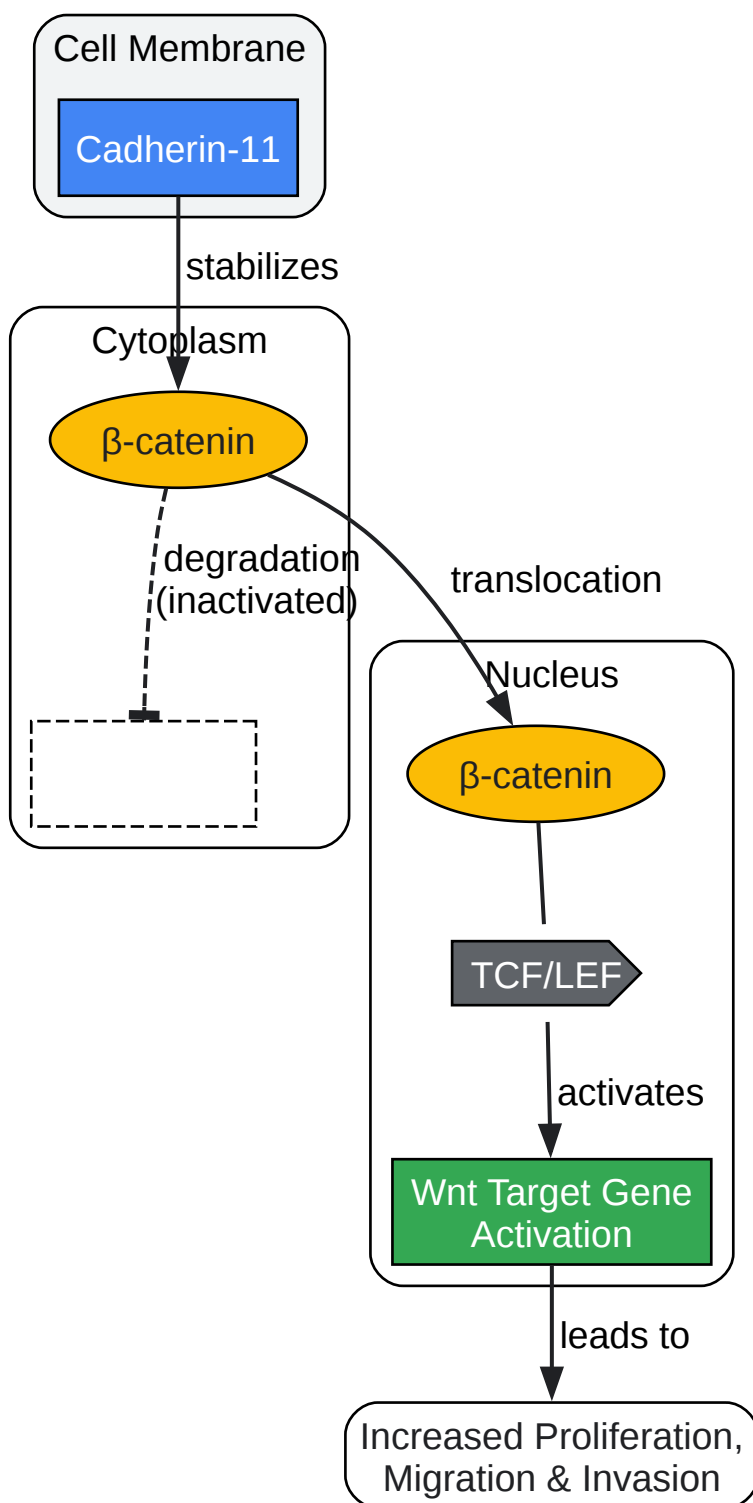


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General workflow for isolating CDH11+ cells.

Cadherin-11 and the Wnt/ β -catenin Signaling Pathway

Cadherin-11 can influence cell proliferation and migration by modulating the Wnt signaling pathway. It can stabilize β -catenin in the cytoplasm, facilitating its translocation to the nucleus and subsequent activation of target genes.[\[12\]](#)



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Cadherin-11 activation of *Wnt/β-catenin* signaling.

Experimental Protocols

Protocol 1: Preparation of a Single-Cell Suspension from Solid Tissue

This is a prerequisite for both FACS and MACS. The protocol should be optimized based on the specific tissue type.

Materials:

- Tissue sample (e.g., tumor biopsy, synovial tissue)
- DMEM or RPMI-1640 medium
- Fetal Bovine Serum (FBS)
- Enzyme cocktail (e.g., Collagenase Type IV, Dispase, DNase I)
- Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺ free
- 70 µm and 40 µm cell strainers
- Centrifuge, sterile tubes, pipettes, and scalpels

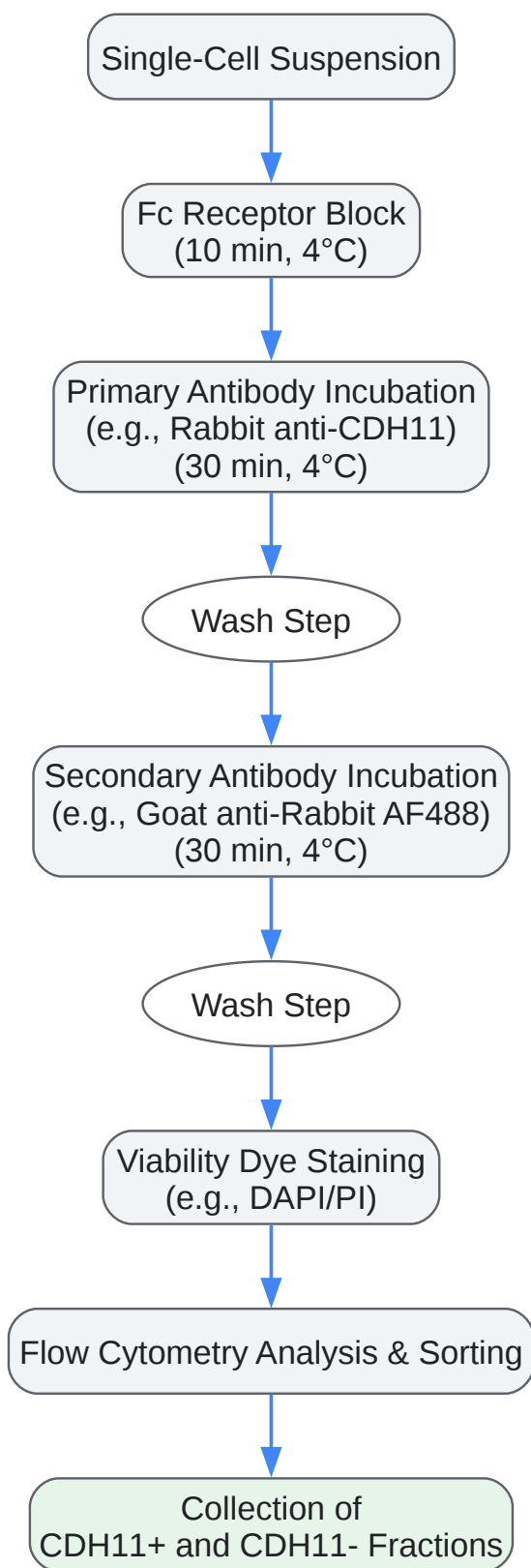
Procedure:

- Place the fresh tissue sample in a sterile petri dish with ice-cold PBS.
- Mince the tissue into small pieces (~1-2 mm³) using sterile scalpels.
- Transfer the minced tissue to a 50 mL conical tube containing the pre-warmed enzyme cocktail in serum-free medium.
- Incubate at 37°C for 30-90 minutes (time dependent on tissue type) with gentle agitation.
- Neutralize the enzymatic reaction by adding an equal volume of medium containing 10% FBS.
- Filter the cell suspension through a 70 µm cell strainer into a fresh 50 mL tube to remove larger debris.

- Centrifuge the cell suspension at 300 x g for 5-10 minutes at 4°C.
- Discard the supernatant and resuspend the cell pellet in PBS or an appropriate buffer.
- Pass the suspension through a 40 µm cell strainer to ensure a single-cell suspension.
- Perform a cell count and viability assessment (e.g., using Trypan Blue or a viability dye like DAPI/PI). The cells are now ready for labeling.

Protocol 2: Isolation of CDH11+ Cells via Fluorescence-Activated Cell Sorting (FACS)

This protocol provides high-purity isolation of CDH11+ cells and allows for multiparameter analysis.



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Step-by-step workflow for FACS-based cell isolation.

Materials:

- Single-cell suspension (from Protocol 1)
- FACS Buffer (e.g., PBS + 2% FBS + 1 mM EDTA)
- Fc Receptor blocking reagent.[\[13\]](#)
- Primary antibody: unconjugated anti-**Cadherin-11** antibody
- Secondary antibody: fluorophore-conjugated (e.g., FITC, PE, APC) antibody against the host species of the primary antibody
- Viability dye (e.g., DAPI, Propidium Iodide, or a fixable viability stain)
- Flow cytometer with sorting capabilities

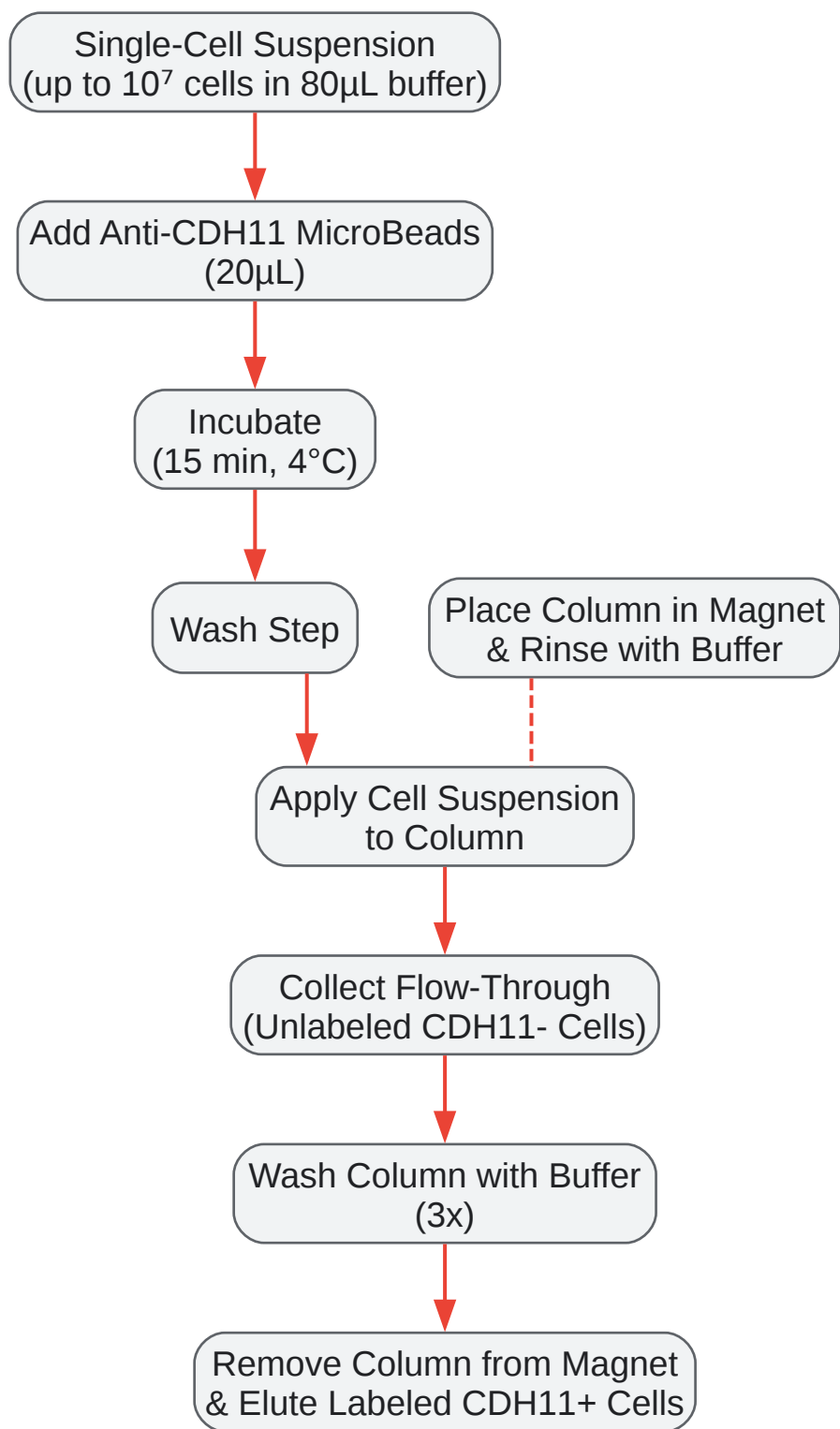
Procedure:

- Start with a known number of viable cells (e.g., 1×10^7 cells) in a microcentrifuge tube.
- Centrifuge at 300 x g for 5 minutes at 4°C and discard the supernatant.
- Resuspend the cell pellet in 100 µL of cold FACS buffer containing an Fc receptor blocking reagent and incubate for 10 minutes at 4°C.[\[13\]](#)
- Add the primary anti-**Cadherin-11** antibody at the manufacturer's recommended concentration. Incubate for 30 minutes at 4°C in the dark.
- Wash the cells by adding 1 mL of cold FACS buffer, centrifuge at 300 x g for 5 minutes, and discard the supernatant. Repeat this wash step twice.
- Resuspend the pellet in 100 µL of FACS buffer containing the fluorophore-conjugated secondary antibody. Incubate for 30 minutes at 4°C in the dark.
- Repeat the wash step (Step 5) twice to remove unbound secondary antibody.

- Resuspend the cells in 500 μ L of cold FACS buffer. Add the viability dye just before analysis, according to the manufacturer's instructions.
- Set up the flow cytometer, including compensation controls (single-stained beads or cells) and fluorescence-minus-one (FMO) controls to set accurate gates.
- First, gate on single, viable cells based on forward/side scatter and the viability dye signal.
- From the live singlet population, create a gate for the CDH11-positive cells based on fluorescence intensity compared to the FMO control.
- Initiate the sort to collect the CDH11+ population into a sterile tube containing collection medium (e.g., culture medium with 20% FBS).

Protocol 3: Isolation of CDH11+ Cells via Magnetic-Activated Cell Sorting (MACS)

This protocol is ideal for processing large numbers of cells quickly and gently.



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Step-by-step workflow for MACS-based cell isolation.

Materials:

- Single-cell suspension (from Protocol 1)
- MACS Buffer (e.g., PBS + 0.5% BSA + 2 mM EDTA, degassed)
- Anti-**Cadherin-11** MicroBeads (or a primary anti-CDH11 antibody followed by anti-species MicroBeads)
- MACS separation columns and a magnetic separator (e.g., Miltenyi Biotec MACS Separator)
- Sterile tubes for collection

Procedure:

- Start with a cell pellet of up to 10^7 total cells.
- Resuspend the cell pellet in 80 μ L of cold MACS buffer per 10^7 cells.[\[14\]](#)
- Add 20 μ L of anti-CDH11 MicroBeads per 10^7 cells.[\[14\]](#)
- Mix well and incubate for 15 minutes at 4°C in the dark.
- Wash the cells by adding 1-2 mL of MACS buffer per 10^7 cells and centrifuge at 300 x g for 10 minutes. Discard the supernatant.
- Resuspend the labeled cells in 500 μ L of MACS buffer.
- Prepare the MACS column by placing it in the magnetic field of the separator and rinsing it with 500 μ L of MACS buffer.[\[14\]](#)
- Apply the cell suspension onto the prepared column.
- Collect the unlabeled cells that pass through as the CDH11-negative fraction.
- Wash the column three times with 500 μ L of MACS buffer each time, collecting the flow-through with the negative fraction.
- To elute the positive fraction, remove the column from the magnetic separator and place it on a new collection tube.

- Add 1 mL of MACS buffer to the column and firmly push the plunger to flush out the magnetically retained CDH11+ cells.
- (Optional) An aliquot of the positive and negative fractions can be analyzed by flow cytometry to assess the purity of the separation.

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